

tanespimycin pharmacokinetics half-life metabolism

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Compound Focus: Tanespimycin

CAS No.: 75747-14-7

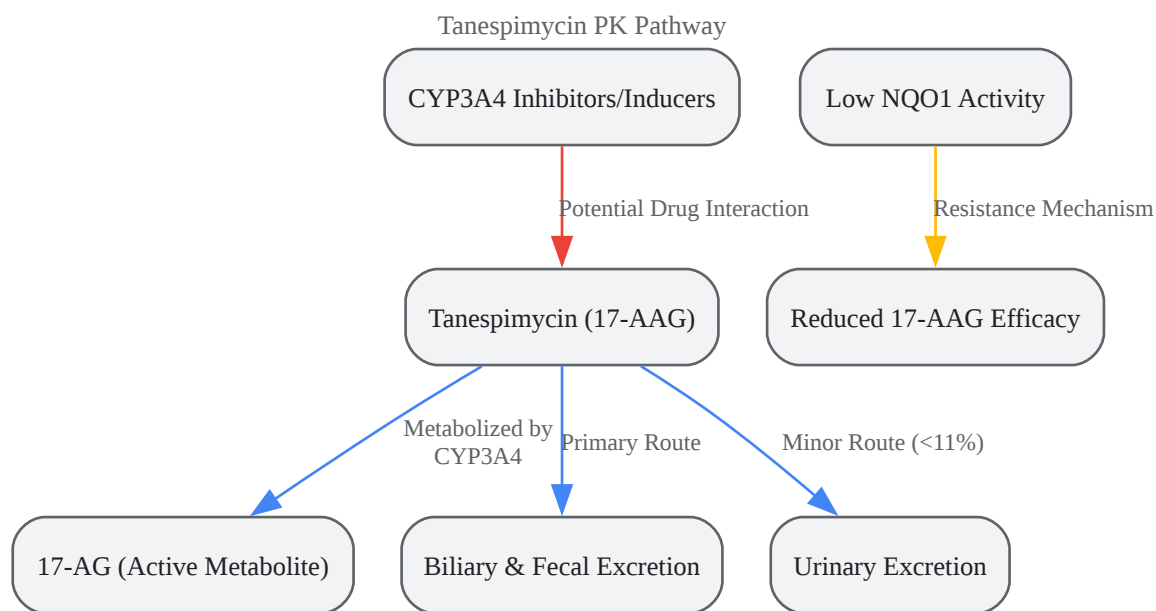
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Core Human Pharmacokinetic Parameters

Parameter	Tanespimycin (17-AAG)	17-AG (Active Metabolite)
Mean Terminal Half-Life ($t_{1/2}$)	2.3 hours [1] [2]	4.6 hours [1] [2]
Time to Peak Plasma Concentration (T_{max})	30 minutes [1] [2]	60 minutes [1] [2]
Primary Metabolic Pathway	Liver microsomal enzymes, specifically CYP3A4 [1] [2]	-
Route of Elimination	Primarily hepatobiliary; urinary excretion is minimal [1] [3]	-
Urinary Recovery (over 72 hours)	10.6% [1] [2]	7.8% [1] [2]

The metabolic pathway and key relationships in **tanespimycin** pharmacokinetics can be visualized as follows:



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Key Experimental Methodologies

The pharmacokinetic data for **tanespimycin** are typically generated using validated high-performance liquid chromatography (HPLC) methods and non-compartmental analysis [4] [5] [3].

- **Bioanalytical Method:** A common method for determining plasma concentrations of **tanespimycin** is a **validated HPLC method** with UV or tandem mass spectrometry (LC-MS/MS) detection [5] [3]. One specific validation achieved a linearity of $R^2 = 0.9964$, with intra-day and inter-day precision (CV) of $\leq 8\%$ and $\leq 20\%$, respectively. The lower limit of quantification (LLOQ) can be as low as 25 ng/mL [3].
- **Pharmacokinetic Analysis:** Following intravenous administration, serial blood samples are collected over 24 hours. Pharmacokinetic parameters like C_{max} , AUC, $t_{1/2}$, and clearance (CL) are calculated using **standard non-compartmental analysis** with software such as WinNonlin or Kinetica [4] [6] [5].

Additional Clinical and Preclinical Insights

- **Dosing and Formulation:** In clinical trials, **tanespimycin** was administered as an intravenous infusion. It was supplied as a concentrate in dimethylsulfoxide (DMSO), which required dilution in a specific egg phospholipid/dextrose diluent before infusion. The final solution was infused over 1-2 hours [1] [2] [6].

- **Dose Proportionality:** A phase 1 crossover study in humans found that the maximum plasma concentration (C_{max}) and area under the curve (AUC) were dose-proportional between 50 and 200 mg/m² for a suspension formulation [4]. A study in dogs also showed dose-proportional C_{max} and AUC between 50 and 200 mg/m² [3].
- **Interspecies Data (Canine Model):** A 2024 study in healthy dogs investigating **tanespimycin** for visceral leishmaniasis provided relevant preclinical data. After a single IV dose of 150 mg/m², the C_{max} was 5254 ± 2784 µg/mL, and the AUC_{0-48} was 6850 ± 469 µg/mL × h. The drug was generally well-tolerated, with the main toxicity being reversible hepatotoxicity [3].

Mechanism of Action and Resistance

Tanespimycin binds to the N-terminal ATP-binding pocket of HSP90, inhibiting its chaperone function and leading to the proteasomal degradation of its client proteins, many of which are oncogenic (e.g., HER2, AKT, BCR-ABL) [1] [7] [8]. A key mechanism of **acquired resistance** to **tanespimycin** in some cancer cell lines (e.g., glioblastoma, melanoma) is reduced expression or activity of the enzyme **NAD(P)H:quinone oxidoreductase 1 (NQO1)**, which is involved in its bioactivation. This resistance can be overcome with structurally unrelated HSP90 inhibitors [9].

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